molecular formula C10H13NO4 B1611661 2-Hydroxy-3-methoxy-DL-phenylalanine CAS No. 98758-16-8

2-Hydroxy-3-methoxy-DL-phenylalanine

Cat. No.: B1611661
CAS No.: 98758-16-8
M. Wt: 211.21 g/mol
InChI Key: OUMMDXARLVWXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Substituted Phenylalanines in Academic Research

Substituted phenylalanines are derivatives of the essential amino acid phenylalanine, where one or more hydrogen atoms on the phenyl ring are replaced by other functional groups. This structural modification can dramatically alter the parent molecule's physical, chemical, and biological properties. In academic research, these analogs are invaluable tools for a variety of purposes:

Probing Enzyme Mechanisms: By introducing specific substituents, researchers can investigate the steric and electronic requirements of enzyme active sites. For example, the introduction of bulky or electron-withdrawing groups can affect binding affinity and catalytic activity, providing insights into enzyme-substrate interactions.

Developing Novel Therapeutics: Substituted phenylalanines are key building blocks in the synthesis of new drugs. Modifications to the phenyl ring can enhance pharmacological properties such as efficacy, selectivity, and metabolic stability. For instance, fluorinated phenylalanine analogs have been explored for their potential in various therapeutic areas.

Investigating Protein Structure and Function: Incorporating substituted phenylalanines into peptides and proteins allows for the study of protein folding, stability, and protein-protein interactions. The unique properties of these analogs can serve as spectroscopic probes or introduce new functionalities.

The synthesis of phenylalanine derivatives is an active area of research, with various methods being developed to introduce a wide range of substituents onto the aromatic ring. These methods include electrophilic aromatic substitution, cross-coupling reactions, and enzymatic approaches.

Significance of Aromatic Amino Acid Derivatives in Biochemical and Biological Systems

Aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and their derivatives are fundamental to numerous biochemical and biological processes. guidechem.comalchempharmtech.com They serve as precursors to a wide array of essential biomolecules, including neurotransmitters, hormones, and pigments. lgcstandards.comgoogle.com

Neurotransmitter Synthesis: Tyrosine, which is derived from phenylalanine, is a precursor to the catecholamines dopamine, norepinephrine, and epinephrine, all of which are critical for nervous system function. guidechem.comgoogle.com Tryptophan is the precursor to serotonin, a key regulator of mood, sleep, and appetite. guidechem.com

Hormone Production: Tyrosine is also essential for the synthesis of thyroid hormones, which regulate metabolism throughout the body. google.com

Protein Structure and Stability: The aromatic side chains of these amino acids contribute to the hydrophobic core of proteins, playing a crucial role in proper protein folding and maintaining three-dimensional structure. alchempharmtech.comlgcstandards.com

Derivatives of these aromatic amino acids, including hydroxylated and methoxylated forms, are often intermediates in these metabolic pathways or can act as modulators of biological activity. The introduction of hydroxyl and methoxy (B1213986) groups can significantly impact a molecule's polarity, hydrogen bonding capacity, and interaction with biological targets.

Current Research Landscape and Emerging Trends for Hydroxylated and Methoxylated Phenylalanine Analogs

Research into hydroxylated and methoxylated phenylalanine analogs is driven by their potential to mimic or modulate the function of endogenous signaling molecules and to serve as novel therapeutic agents.

The position of the hydroxyl and methoxy groups on the phenyl ring is critical for biological activity. For example, the hydroxylation of phenylalanine at different positions leads to distinct biological effects. While L-tyrosine (4-hydroxyphenylalanine) is a common amino acid, other isomers like m-tyrosine and o-tyrosine are also of research interest.

Recent trends in this area include:

Enzymatic and Biocatalytic Synthesis: There is a growing interest in using enzymes, such as phenylalanine hydroxylases, to synthesize specific hydroxylated phenylalanine derivatives in an environmentally friendly and stereoselective manner. chemicalregister.com

Neurological and Psychiatric Research: Given their role as precursors to neurotransmitters, there is ongoing research into how hydroxylated and methoxylated phenylalanine analogs might influence brain chemistry and behavior.

Drug Discovery: These analogs continue to be explored as scaffolds for the development of new drugs targeting a range of diseases.

Identification of Key Research Questions and Gaps Concerning 2-Hydroxy-3-methoxy-DL-phenylalanine

Despite the broad interest in substituted phenylalanines, a thorough review of the scientific literature reveals a significant lack of specific research on This compound . While its chemical structure is known and it is commercially available from several suppliers, dedicated studies on its synthesis, characterization, and biological activity are conspicuously absent in peer-reviewed publications. alchempharmtech.com

This scarcity of information gives rise to several key research questions and highlights significant gaps in our knowledge:

Synthesis and Characterization: What are the most efficient and scalable synthetic routes to produce high-purity this compound? While general methods for synthesizing substituted phenylalanines exist, specific protocols for this compound have not been published. Detailed characterization data, including comprehensive spectroscopic analysis (NMR, IR, MS) and crystallographic data, is also lacking.

Biological Activity: What are the biological effects of this compound? Does it interact with any known biological targets, such as enzymes or receptors? Given its structural similarity to precursors of neurotransmitters, its potential neurological effects are of particular interest.

Metabolic Fate: If introduced into a biological system, how is this compound metabolized? Understanding its metabolic pathway is crucial for evaluating its potential as a therapeutic agent or a research tool.

Potential Applications: Could this compound have utility as a pharmacological tool, a building block for more complex molecules, or as a probe to study biological systems? Without foundational research, its potential applications remain unexplored.

The current state of knowledge presents a clear opportunity for original research to fill these gaps. Investigating the fundamental chemistry and biology of this compound could provide valuable insights and potentially uncover novel applications for this understudied compound.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 98758-16-8 alchempharmtech.com
Molecular Formula C₁₀H₁₃NO₄ guidechem.com
Molecular Weight 211.21 g/mol guidechem.com
IUPAC Name 2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acidN/A
Synonyms DL-2-Hydroxy-3-methoxyphenylalanineN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-8-4-2-3-6(9(8)12)5-7(11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMMDXARLVWXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539789
Record name 2-Hydroxy-3-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98758-16-8
Record name 2-Hydroxy-3-methoxyphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98758-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methoxyphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 3 Methoxy Dl Phenylalanine**

Total Synthesis Approaches for Substituted Phenylalanines

Total synthesis provides a versatile platform for creating a diverse range of phenylalanine analogues. These methods often begin with appropriately substituted aromatic precursors, such as a substituted benzaldehyde, which would be 2-hydroxy-3-methoxybenzaldehyde (B140153) for the target molecule.

Achieving the correct stereochemistry at the α-carbon is a critical challenge in amino acid synthesis. Enantioselective and diastereoselective methods are employed to produce optically pure L- or D-amino acids, which are often required for biological applications.

A prominent method for producing enantiomerically enriched phenylalanine analogues is the asymmetric hydrogenation of α-acetamidoacrylate derivatives. patentdigest.org This reaction typically uses chiral rhodium or ruthenium phosphine (B1218219) catalysts to achieve high enantioselectivity. Another powerful strategy involves the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents. Auxiliaries, such as those derived from oxazolidinones or bis-lactim ethers, can direct the stereochemical outcome of the reaction. nih.gov

Furthermore, the stereoselective synthesis of β-hydroxy-α-amino acids, a class that includes the target compound's structural motif, can be achieved through methods like the Sharpless asymmetric dihydroxylation or aminohydroxylation of cinnamic acid derivatives. nih.gov A direct approach for related compounds involves the radical bromination of protected amino acids followed by substitution, which proceeds through a trans-oxazolidinone intermediate to yield the desired product. nih.gov

MethodKey Reagent/CatalystSubstrate TypeKey FeatureReference
Asymmetric HydrogenationChiral Rhodium or Ruthenium catalystsα-AcetamidoacrylatesDirectly establishes chirality with high enantiomeric excess (ee). patentdigest.org
Diastereoselective AlkylationChiral auxiliaries (e.g., oxazolidinones)Glycine enolatesAuxiliary controls the stereocenter formation. nih.gov
Asymmetric AminohydroxylationOsmium catalysts with chiral ligandsCinnamic acid estersInstalls adjacent amine and hydroxyl groups stereoselectively. nih.gov
Radical Bromination/SubstitutionN-Bromosuccinimide (NBS), Silver NitrateProtected α-amino acidsGenerates β-hydroxy amino acids via an oxazolidinone intermediate. nih.gov

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov These reactions are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.govacs.org

The Strecker synthesis is a classic, though not strictly multicomponent, method for producing α-amino acids. It involves the reaction of an aldehyde (2-hydroxy-3-methoxybenzaldehyde), ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the final amino acid. pearson.com This process typically yields a racemic mixture, requiring subsequent resolution for enantiopure products. pearson.com

A true MCR, the Ugi reaction, offers a more versatile approach. A potential Ugi synthesis of 2-Hydroxy-3-methoxy-DL-phenylalanine could involve the condensation of 2-hydroxy-3-methoxybenzaldehyde, an amine (like benzylamine), an isocyanide (such as tert-butyl isocyanide), and a carboxylic acid. This one-pot procedure assembles the amino acid backbone and side chain in a single, efficient step. nih.gov

The synthesis of complex molecules like this compound necessitates the use of protecting groups. wikipedia.org These are temporary modifications to reactive functional groups to prevent them from undergoing unwanted side reactions. organic-chemistry.org For the target compound, the amino, carboxylic acid, and phenolic hydroxyl groups all require protection during various synthetic steps. organic-chemistry.orglibretexts.org

The choice of protecting groups is governed by the principle of orthogonality, which means that each group can be removed under specific conditions without affecting the others. organic-chemistry.orgiris-biotech.de This allows for selective deprotection at different stages of the synthesis.

Amino Group Protection: The amino group is typically protected as a carbamate (B1207046). The most common are the tert-butyloxycarbonyl (Boc) group, which is cleaved by acid (e.g., trifluoroacetic acid, TFA), and the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base like piperidine. iris-biotech.de

Carboxyl Group Protection: The carboxylic acid is usually converted to an ester, such as a methyl or benzyl (B1604629) ester. Methyl esters can be hydrolyzed under basic conditions, while benzyl esters are conveniently removed by hydrogenolysis. wikipedia.org

Hydroxyl Group Protection: The phenolic hydroxyl group is often protected as an ether, for example, a benzyl (Bn) ether (removed by hydrogenolysis) or a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS), which is cleaved by fluoride (B91410) ions.

Functional GroupProtecting Group (Abbreviation)Cleavage ConditionsReference
Amino (-NH2)tert-Butoxycarbonyl (Boc)Strong acid (e.g., TFA) iris-biotech.de
9-Fluorenylmethoxycarbonyl (Fmoc)Base (e.g., Piperidine) iris-biotech.de
Carboxyl (-COOH)Benzyl ester (OBn)Hydrogenolysis (H2, Pd/C) wikipedia.org
tert-Butyl ester (OtBu)Acid (e.g., TFA) iris-biotech.de
Hydroxyl (-OH)Benzyl ether (Bn)Hydrogenolysis (H2, Pd/C) wikipedia.org
tert-Butyldimethylsilyl ether (TBDMS)Fluoride source (e.g., TBAF) organic-chemistry.org

Chemoenzymatic and Biocatalytic Routes for this compound Production

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and often exhibit exceptional stereoselectivity, making them ideal for producing chiral amino acids. researchgate.net

Several classes of enzymes are employed in the asymmetric synthesis of amino acids. For substituted phenylalanines, phenylalanine ammonia lyases (PALs) and transaminases are particularly relevant.

Phenylalanine Ammonia Lyases (PALs) catalyze the reversible, stereoselective addition of ammonia to the double bond of a cinnamic acid derivative to produce the corresponding L-phenylalanine. nih.govfrontiersin.org A potential route to L-2-Hydroxy-3-methoxy-phenylalanine would involve the PAL-mediated amination of 2-hydroxy-3-methoxy-cinnamic acid. frontiersin.org By coupling this reaction with a deracemization process, it is also possible to synthesize D-phenylalanine derivatives with high optical purity. nih.govresearchgate.net

Transaminases (TAs) , which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor molecule (like L-alanine or L-glutamate) to an α-keto acid acceptor. nih.govmdpi.com To synthesize this compound, the corresponding precursor, 2-hydroxy-3-methoxyphenylpyruvic acid, would be required. nih.gov Depending on the stereoselectivity of the chosen transaminase (L-amino acid or D-amino acid specific), either enantiomer can be produced with high enantiomeric excess. nih.govmdpi.com

Enzyme ClassReaction TypeProchiral SubstrateProductKey AdvantageReference
Phenylalanine Ammonia Lyase (PAL)Asymmetric HydroaminationSubstituted Cinnamic AcidL-Phenylalanine derivativeHigh stereoselectivity, no cofactor required. nih.govfrontiersin.org
Transaminase (TA)Asymmetric TransaminationSubstituted α-Keto AcidL- or D-Phenylalanine derivativeHigh enantiomeric excess (ee >99%), broad substrate scope. nih.govmdpi.com
Amino Acid Dehydrogenase (AADH)Reductive AminationSubstituted α-Keto AcidL- or D-Phenylalanine derivativeHigh conversion, coupled with cofactor recycling. nih.govmdpi.com

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells (e.g., E. coli) that have been engineered to overexpress the desired enzyme(s). researchgate.net This approach, known as whole-cell biotransformation, eliminates the need for costly and time-consuming enzyme purification. nih.gov

A significant advantage of whole-cell systems is the presence of intracellular machinery for cofactor regeneration. For example, in transaminase-catalyzed reactions that require the PLP cofactor, or in dehydrogenase reactions that require NADH/NADPH, the host cell can regenerate these vital components, allowing the reaction to proceed efficiently. mdpi.comnih.gov

Whole-cell systems expressing PALs have been successfully used in the synthesis of various D- and L-phenylalanine derivatives from substituted cinnamic acids. nih.govresearchgate.net Similarly, cells expressing L-amino acid deaminase have been used in cascade reactions to produce 2-substituted 3-hydroxycarboxylic acids from L-α-amino acids, demonstrating the power of multi-enzyme systems housed within a single cell. nih.gov The production of L-homophenylalanine on a preparative scale has been demonstrated using a whole-cell system containing a transaminase, showcasing the industrial viability of this approach. nih.gov These systems represent a powerful platform that could readily be adapted for the production of this compound from an appropriate precursor.

Chemical Modification and Analog Generation from this compound

The strategic modification of this compound allows for the systematic alteration of its physicochemical properties, such as polarity, steric bulk, and hydrogen bonding capacity. These alterations are crucial for its application in broader research contexts.

Derivatization of this compound is a key strategy to enhance its utility in research, particularly in analytical chemistry and as a building block in synthesis. Common derivatization reactions target the primary amine and carboxylic acid functionalities.

N-Acylation: The primary amino group can be readily acylated to introduce a variety of substituents. A common modification is N-acetylation, which can be achieved using reagents like acetic anhydride (B1165640). This modification neutralizes the charge of the amino group and can alter the molecule's solubility and interaction with other molecules. The synthesis of N-acetyl-L-phenylalanine is a well-established process, and similar conditions can be applied to this compound. nih.govmdpi.com For instance, a thorough study on the amidation conditions of N-acetyl-L-phenylalanine using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and various bases has been reported, which could be adapted for the derivatization of the target compound. mdpi.com

Esterification: The carboxylic acid group is another common site for derivatization, typically through esterification. This reaction can be catalyzed by acid, such as with a hydrogen chloride-saturated solution of the desired alcohol. datapdf.com For example, sulfuric acid has been used to catalyze the esterification of amino acids in a thin film, a method that could be applicable to this compound. acs.org The resulting esters often exhibit increased volatility and are more amenable to analysis by techniques like gas chromatography.

Table 1: Examples of Derivatization Reactions for Enhanced Research Utility

Functional GroupReaction TypeReagent/ConditionResulting DerivativePotential Utility
Amino GroupN-AcylationAcetic AnhydrideN-Acetyl-2-hydroxy-3-methoxy-DL-phenylalanineModified solubility, building block for peptide synthesis
Carboxylic AcidEsterificationAlcohol, Acid Catalyst (e.g., HCl, H₂SO₄)This compound EsterIncreased volatility for GC analysis, protecting group in synthesis

The synthesis of structural analogs of this compound is crucial for probing structure-activity relationships (SAR). In a non-pharmacological context, these studies can elucidate the role of specific functional groups in areas such as materials science, molecular recognition, and catalysis.

Modification of the Phenolic Hydroxyl and Methoxy (B1213986) Groups: The phenolic hydroxyl group can be a target for O-alkylation or O-arylation to investigate the impact of steric hindrance and electronic effects on the molecule's properties. organic-chemistry.org Similarly, the methoxy group can be demethylated to yield the corresponding dihydroxy analog, or other alkoxy groups can be introduced to systematically vary the lipophilicity and hydrogen bonding capabilities of this part of the molecule.

Alterations to the Phenylalanine Backbone: The amino acid backbone itself can be modified. For example, the α-carbon can be further substituted, or the stereochemistry can be controlled to produce enantiomerically pure analogs. The synthesis of peptides incorporating analogs of phenylalanine, such as (Z)-α,β-didehydro-phenylalanine (ΔZPhe), has been explored to create conformationally constrained peptides. nih.gov This approach could be applied to this compound to study how conformational rigidity influences its interactions in non-biological systems.

Table 2: Proposed Structural Analogs for Non-Pharmacological SAR Studies

Modification SiteProposed AnalogRationale for SynthesisPotential Area of Investigation
Phenolic -OHO-Methylated analogInvestigate the role of the hydroxyl group in hydrogen bondingSelf-assembly properties, coordination chemistry
Methoxy GroupDemethylated (dihydroxy) analogAlter polarity and hydrogen bonding potentialAdhesion properties, surface interactions
Phenyl RingIntroduction of other substituents (e.g., halogens)Modify electronic properties and steric bulkCrystal engineering, molecular packing
Amino Acid BackboneN-Methylated analogRestrict conformational flexibilityChiral catalysis, asymmetric synthesis

The synthesis and characterization of such analogs, while not extensively reported for this compound itself, can be inferred from the well-established chemistry of phenylalanine and its derivatives. acs.org These synthetic efforts would provide a library of compounds to systematically explore how discrete structural changes influence macroscopic properties, contributing to a deeper understanding of its potential in various non-pharmacological fields.

**biosynthetic Pathways and Natural Occurrence of Hydroxylated and Methoxylated Phenylalanines**

Elucidation of Biosynthetic Routes in Plants and Microorganisms

The journey to synthesizing hydroxylated and methoxylated phenylalanines begins with the production of the core aromatic amino acid, L-phenylalanine. This process is highly conserved across bacteria, fungi, and plants. frontiersin.orgfrontiersin.org

The foundational pathway for all aromatic amino acids is the shikimate pathway . nih.govrsc.org This seven-step metabolic process converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate. numberanalytics.comnih.gov Chorismate serves as a critical branch-point intermediate. nih.gov One branch leads to the synthesis of tryptophan, while the other leads to prephenate, the direct precursor for both phenylalanine and tyrosine. frontiersin.org In plants, it is estimated that over 30% of all fixed carbon is channeled through the shikimate pathway, highlighting its metabolic importance not only for producing essential amino acids but also for generating a vast array of secondary metabolites. frontiersin.org

Once L-phenylalanine is synthesized, it serves as the primary substrate for the phenylpropanoid pathway . nih.gov This pathway is a major source of plant secondary metabolites, including flavonoids, lignins, and various phenolic compounds. frontiersin.orginnovareacademics.in It is within this pathway that the "decorating" enzymes function, adding hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups to the phenyl ring of phenylalanine-derived structures. nih.gov For instance, the biosynthesis of methoxylated flavones in plants like Dracocephalum kotschyi begins with phenylalanine, which is then converted through a series of steps into naringenin, a central precursor for most flavonoids, which can then be further hydroxylated and methylated. nih.gov

The conversion of standard L-phenylalanine into more complex forms involves several key enzymatic reactions.

Hydroxylation : This step involves the addition of a hydroxyl group to the aromatic ring. It is catalyzed by enzymes known as hydroxylases. The most well-known is phenylalanine hydroxylase (PAH), a biopterin-dependent enzyme that hydroxylates phenylalanine at the para (4th) position to produce tyrosine. nih.govresearchgate.net However, other hydroxylases can add groups at different positions. For example, a phenylalanine meta-hydroxylase (Phe3H) has been identified in Streptomyces coeruleorubidus that specifically generates meta-L-tyrosine. nih.gov These enzymes are crucial for creating the initial hydroxylated backbone.

Methylation : Following hydroxylation, a methoxy group can be added in a reaction catalyzed by O-methyltransferases (OMTs). nih.gov These enzymes transfer a methyl group from a donor molecule, almost universally S-adenosyl-L-methionine (SAM), to the hydroxyl group on the aromatic ring. researchgate.net Examples of such enzymes in the phenylpropanoid pathway include Caffeoyl-CoA O-methyltransferase (CCoAOMT) and Flavonoid O-methyltransferase (FOMT). frontiersin.orgfrontiersin.org

Transamination : This reaction is fundamental to the synthesis of the amino acid itself. In the final step of phenylalanine biosynthesis, an aminotransferase enzyme transfers an amino group to a keto-acid precursor. frontiersin.org Plants can synthesize phenylalanine from prephenate via two alternative routes: the arogenate pathway, which is predominant in plastids, or a microbial-like phenylpyruvate pathway. frontiersin.orgresearchgate.net The latter involves the conversion of phenylpyruvate to phenylalanine by a phenylpyruvate aminotransferase. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of Modified Phenylalanines

Enzyme Class Specific Example Function Pathway Citation
Hydroxylase Phenylalanine hydroxylase (PAH) Adds a hydroxyl group to the 4-position of phenylalanine to form tyrosine. Phenylalanine Metabolism nih.gov
Hydroxylase Phenylalanine 3-hydroxylase (Phe3H) Adds a hydroxyl group to the 3-position of phenylalanine. Secondary Metabolism nih.gov
Methyltransferase Caffeoyl-CoA O-methyltransferase (CCoAOMT) Transfers a methyl group from SAM to a hydroxylated intermediate. Phenylpropanoid Pathway frontiersin.org
Aminotransferase Phenylpyruvate aminotransferase (PPY-AT) Transfers an amino group to phenylpyruvate to form phenylalanine. Phenylalanine Biosynthesis researchgate.net

In many plants and fungi, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster. nih.gov This co-location facilitates the coordinated regulation of the pathway. While a specific gene cluster for 2-Hydroxy-3-methoxy-DL-phenylalanine has not been explicitly identified, research into related pathways provides a model for how it would be organized.

The genes for the core shikimate and phenylalanine biosynthesis pathways are generally well-conserved across species. frontiersin.org However, the genes for the downstream secondary metabolic pathways, like the phenylpropanoid pathway, show greater diversity and are often found in clusters. frontiersin.org For example, studies on the biosynthesis of methoxylated flavones have identified putative genes for key enzymes like phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and flavonoid 3'-hydroxylase (F3'H), which are involved in producing modified aromatic compounds derived from phenylalanine. nih.gov The regulation of these clusters is also complex, often involving pathway-specific transcription factors that can be induced by developmental cues or environmental stress. nih.gov

Natural Sources and Isolation of this compound and Related Metabolites

While direct evidence for the natural isolation of this compound is limited in available scientific literature, the existence of structurally similar metabolites in nature confirms that the biochemical machinery for its production exists.

Plants are a rich source of hydroxylated and methoxylated compounds derived from phenylalanine. Although this compound itself is not commonly reported as a natural product, related molecules are well-documented.

A prominent example is 2-hydroxy-4-methoxybenzaldehyde , a key flavoring compound and the major volatile component isolated from the roots of medicinal plants like Hemidesmus indicus and Decalepis hamiltonii. nih.govscispace.com Its biosynthesis is linked to the phenylpropanoid pathway, with studies showing that the activity of phenylalanine ammonia-lyase (PAL) is crucial for its formation. innovareacademics.innih.gov The presence of this and other methoxylated compounds, such as various flavones in Dracocephalum kotschyi, demonstrates the capacity of plants to perform the necessary hydroxylation and methylation reactions on a phenyl ring structure. nih.gov

Table 2: Examples of Related Hydroxylated and Methoxylated Phenylpropanoids in Plants

Compound Natural Source (Plant) Relevance Citation
2-hydroxy-4-methoxybenzaldehyde Hemidesmus indicus An isomer of vanillin, demonstrating hydroxylation and methylation on a benzene (B151609) ring derived from the phenylpropanoid pathway. nih.govscispace.com
Methoxylated Flavones Dracocephalum kotschyi Complex molecules derived from phenylalanine that undergo multiple hydroxylation and methylation steps. nih.gov
Coniferyl alcohol Citrullus mucosospermus (Seed Watermelon) A lignin (B12514952) precursor derived from phenylalanine that contains both a hydroxyl and a methoxy group on the phenyl ring. mdpi.com

Microorganisms, particularly engineered strains of Escherichia coli and Saccharomyces cerevisiae, are widely used for the industrial production of L-phenylalanine and its derivatives. nih.govresearchgate.net These microbes are metabolically engineered to enhance the carbon flux through the shikimate and phenylalanine biosynthesis pathways and to remove feedback inhibition mechanisms that would normally limit production. researchgate.net

While there are no specific reports on the de novo microbial biosynthesis of this compound, the foundational technology is well-established. Engineered microbes can produce the precursor L-phenylalanine at high titers. nih.gov Furthermore, key enzymes for the required modifications have been identified in microorganisms, such as the phenylalanine 3-hydroxylase from Streptomyces. nih.gov In principle, a synthetic metabolic pathway could be constructed in a host organism like E. coli by introducing the necessary hydroxylase and O-methyltransferase genes, thereby enabling the conversion of microbially-produced L-phenylalanine into the desired hydroxylated and methoxylated final product.

Regulation and Control of Biosynthetic Pathways

The biosynthesis of hydroxylated and methoxylated derivatives of phenylalanine is a tightly controlled process, essential for maintaining cellular homeostasis and directing carbon flow into various primary and secondary metabolic pathways. nih.govbiorxiv.org Organisms from bacteria to plants and mammals have evolved sophisticated regulatory strategies that operate at multiple levels, from the modulation of enzyme activity to the control of gene expression. These mechanisms ensure that the production of these modified amino acids is finely tuned to the cell's physiological requirements. biorxiv.orgnih.gov

The activity of key enzymes in pathways involving phenylalanine is often modulated by the concentrations of substrates, products, or other effector molecules. This allosteric regulation provides a rapid and direct means of controlling metabolic flux.

Phenylalanine Hydroxylase (PAH): In mammals, phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, catalyzing its hydroxylation to form tyrosine. nih.govwikipedia.orgphysiology.org The regulation of PAH is complex, involving multiple factors. The enzyme is allosterically activated by its substrate, phenylalanine. nih.gov This activation involves a conformational change that prepares the active site for catalysis. nih.gov Conversely, the enzyme's activity is inhibited by its cofactor, tetrahydrobiopterin (B1682763) (BH4), when it binds to the regulatory domain. nih.govresearchgate.netyoutube.com This intricate balance allows the enzyme to respond effectively to fluctuations in phenylalanine levels, preventing its excessive accumulation. youtube.com Mammalian PAH is proposed to follow the morpheein model of allosteric regulation, existing in an equilibrium of different oligomeric structures. wikipedia.org

Arogenate Dehydratase (ADT): In plants and microorganisms, a key regulatory point in phenylalanine biosynthesis is the enzyme arogenate dehydratase (ADT), which is subject to feedback inhibition by the final product, phenylalanine. nih.govbiorxiv.org This is a classic example of end-product inhibition, where the accumulation of phenylalanine signals a shutdown of its own synthesis. The binding of phenylalanine to a regulatory site on the ADT enzyme, known as the ACT domain, induces a conformational change that renders the active site less accessible to its substrate, arogenate. nih.govbiorxiv.org

Research has identified distinct isoforms of ADT in plants with different sensitivities to this feedback regulation. nih.gov

Type-I ADTs , found in microorganisms and nonvascular plants, are strongly inhibited by phenylalanine. nih.govbiorxiv.org

Type-II ADTs , which are widespread in vascular plants, exhibit a relaxed or deregulated response to phenylalanine levels. nih.govbiorxiv.org

This evolutionary deregulation in Type-II ADTs is linked to specific changes in the allosteric binding site for phenylalanine. nih.gov It is considered a crucial adaptation that enabled the massive production of phenylalanine required for the synthesis of lignin, a key structural component of vascular plants. nih.govresearchgate.net Studies involving mutations in the regulatory domain of ADT have confirmed its importance; such mutations can create feedback-insensitive enzymes, leading to a dramatic over-accumulation of phenylalanine. biorxiv.orgnih.gov

Table 1: Enzyme Regulation and Feedback Mechanisms

EnzymeOrganism/GroupRegulatory MechanismActivatorsInhibitorsKey Findings/Significance
Phenylalanine Hydroxylase (PAH)MammalsAllosteric RegulationPhenylalanine (Substrate) nih.govTetrahydrobiopterin (BH4) (Cofactor) researchgate.netyoutube.comRate-limiting step in phenylalanine catabolism; maintains phenylalanine homeostasis. nih.govwikipedia.org
Arogenate Dehydratase (ADT) - Type IBacteria, Fungi, Nonvascular PlantsFeedback Inhibition-Phenylalanine (End-product) nih.govbiorxiv.orgTightly controls phenylalanine biosynthesis. nih.gov
Arogenate Dehydratase (ADT) - Type IIVascular PlantsRelaxed Feedback Inhibition-Phenylalanine (less sensitive) nih.govbiorxiv.orgEvolutionary adaptation allowing for high-level production of phenylalanine for secondary metabolites like lignin. nih.govresearchgate.net
P-protein (Chorismate mutase/prephenate dehydratase)Escherichia coliFeedback Inhibition-Phenylalanine (End-product) acs.orgBifunctional enzyme controlling a key step in phenylalanine biosynthesis. acs.org

In addition to direct enzyme modulation, the biosynthesis of hydroxylated and methoxylated phenylalanines is regulated at the level of gene expression and through the modification of proteins after their synthesis.

Transcriptional Control: The expression of genes encoding biosynthetic enzymes is a fundamental control point. biorxiv.orgksu.edu.sa This regulation occurs primarily by controlling the transcription of DNA into messenger RNA (mRNA). ksu.edu.sa In plants, the phenylpropanoid pathway, which utilizes phenylalanine to produce a vast array of secondary metabolites, is transcriptionally regulated by specific families of transcription factors (TFs). researchgate.net The R2R3-MYB family of transcription factors are prominent regulators, capable of both activating and repressing the expression of key enzyme genes, such as Phenylalanine Ammonia-Lyase (PAL), the first committed step in the pathway. researchgate.netfrontiersin.orgmdpi.com These TFs bind to specific sequences in the promoter regions of their target genes, thereby controlling the access of RNA polymerase and modulating the rate of transcription. ksu.edu.saresearchgate.net

Post-Translational Control: After a protein is synthesized (translated), its activity can be further controlled through post-translational modifications (PTMs). nih.gov These modifications are chemical alterations to the protein that can dramatically affect its stability, localization, or enzymatic activity. ksu.edu.sanih.gov

A significant example is the phosphorylation of mammalian phenylalanine hydroxylase (PAH). The phosphorylation of a specific serine residue (Ser16) in the regulatory domain of PAH leads to its activation. researchgate.netnih.gov This modification lowers the concentration of phenylalanine needed for allosteric activation, making the enzyme more sensitive to its substrate. nih.gov Hydrogen/deuterium exchange studies have shown that phosphorylation induces a distinct conformational change in the enzyme, different from that caused by phenylalanine binding alone. nih.gov

Other PTMs, such as acetylation and methylation, are known to be crucial for regulating the activity of transcription factors themselves, adding another layer of control over gene expression. ksu.edu.sanih.gov Furthermore, a unique post-translational modification has been observed where phenylalanine can be incorporated into the C-terminus of α-tubulin in place of tyrosine, a process that has been shown to be reversible. nih.govresearchgate.net

Table 2: Transcriptional and Post-Translational Control Mechanisms

Regulatory LevelMechanismKey Molecules/ModificationsTargetEffect
TranscriptionalControl of Gene ExpressionMYB Transcription Factors researchgate.netfrontiersin.orgGenes of the Phenylpropanoid Pathway (e.g., PAL)Activation or repression of gene transcription, controlling enzyme supply. researchgate.net
Post-TranslationalPhosphorylationPhosphate (B84403) group additionPhenylalanine Hydroxylase (PAH) at Ser16 researchgate.netnih.govEnzyme activation; increased sensitivity to phenylalanine. nih.gov
Post-TranslationalAmino Acid IncorporationPhenylalanine additionC-terminus of α-tubulin nih.govReversible modification of tubulin structure. nih.govresearchgate.net
Post-TranslationalGeneral PTMsAcetylation, Methylation ksu.edu.sanih.govTranscription Factors, HistonesModulation of transcription factor activity and chromatin structure, influencing gene expression. ksu.edu.sa

**analytical and Spectroscopic Characterization Techniques for Research on 2 Hydroxy 3 Methoxy Dl Phenylalanine**

Chromatographic Separation Methods

Chromatography is fundamental to the analysis of 2-Hydroxy-3-methoxy-DL-phenylalanine, enabling its separation from complex mixtures for accurate measurement and identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column.

The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of the analyte from other components in the sample matrix.

Detection Methods:

UV/Diode-Array Detection (DAD): this compound possesses a phenyl group, which imparts UV-absorbing properties. This allows for its detection using a UV detector, typically in the range of 200-300 nm. A Diode-Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. For instance, a related compound, 3-methoxy-L-tyrosine, is assayed by HPLC with UV detection. sigmaaldrich.com

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. This often requires pre-column or post-column derivatization to introduce a fluorescent tag to the amino acid. However, some aromatic amino acids exhibit native fluorescence, which can be exploited for detection, though this is less common for this specific compound. Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can significantly improve detection limits for amino acids. nih.gov

A typical HPLC method for a similar compound, 3-methoxy-L-tyrosine, might use a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer, with detection at 228 nm. researchgate.net

Interactive Data Table: HPLC Method Parameters for Amino Acid Analysis

ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmSeparation based on hydrophobicity
Mobile Phase A 0.1 M Ammonium Acetate in WaterAqueous component of the mobile phase
Mobile Phase B AcetonitrileOrganic modifier to elute the compound
Gradient 5% to 95% B over 20 minutesTo separate compounds with varying polarities
Flow Rate 1.0 mL/minTo ensure optimal separation and peak shape
Detection UV at 280 nm or Fluorescence (Ex/Em specific)To quantify the separated compound
Injection Volume 10 µLIntroduction of the sample into the HPLC system

Gas Chromatography (GC) is a powerful separation technique known for its high resolution. However, due to the low volatility and polar nature of amino acids like this compound, direct analysis by GC is not feasible. nih.gov Therefore, a crucial derivatization step is required to convert the analyte into a volatile and thermally stable form. jfda-online.com

Common derivatization strategies for amino acids involve a two-step process: sigmaaldrich.com

Esterification: The carboxylic acid group is converted to an ester, for example, by reacting with methanolic HCl.

Acylation: The amino and hydroxyl groups are acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

This process reduces the polarity and increases the volatility of the compound, allowing it to be analyzed by GC. jfda-online.comsigmaaldrich.com The derivatized analyte is then separated on a capillary column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the molecule and its fragments.

Since this compound is a racemic mixture (containing both D and L enantiomers), chiral chromatography is essential for separating these stereoisomers. The biological activity of enantiomers can differ significantly, making their separation and quantification critical.

Chiral HPLC: This is the most common approach for the chiral separation of amino acids. researchgate.net It can be performed in two ways:

Direct Method: Using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. sigmaaldrich.com Examples of CSPs include those based on cyclodextrins, teicoplanin, or ristocetin. researchgate.net The separation of phenylalanine enantiomers has been successfully achieved on teicoplanin-based columns in reversed-phase mode. researchgate.net

Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.

Chiral GC: Similar to achiral GC, this method requires derivatization of the amino acid enantiomers to make them volatile. The separation is then carried out on a chiral capillary column, such as one coated with Chirasil-Val. researchgate.netscispace.com This technique offers high resolution and sensitivity for the analysis of amino acid enantiomers. researchgate.net

Interactive Data Table: Chiral Separation Techniques for Phenylalanine Analogs

TechniqueMethodKey Reagents/ColumnsAdvantage
Chiral HPLC DirectTeicoplanin or Ristocetin-based Chiral Stationary Phase researchgate.netNo derivatization of the analyte is needed
Chiral HPLC IndirectChiral derivatizing agent (e.g., OPA/N-isobutyryl-L-cysteine) researchgate.netCan be performed on standard HPLC columns
Chiral GC DirectChiral capillary column (e.g., Chirasil-Val) researchgate.netscispace.comHigh resolution and sensitivity

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight and structure. It is often coupled with a chromatographic separation technique like HPLC or GC.

ESI and APCI are soft ionization techniques that are well-suited for the analysis of polar and thermally labile molecules like amino acids, as they cause minimal fragmentation during the ionization process.

Electrospray Ionization (ESI): This is the most common ionization method for LC-MS analysis of amino acids. nih.gov It is particularly effective for polar and ionic compounds. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]+. ESI is generally more sensitive for larger peptides, while APCI can be more sensitive for smaller molecules like free amino acids at high liquid chromatography flow rates. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another useful ionization technique for LC-MS. It is suitable for a wide range of polarities and can be more robust towards matrix effects than ESI. For the analysis of underivatized free amino acids, APCI-MS has been shown to provide rapid and accurate quantification. researchgate.net

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its unambiguous identification.

For a compound like this compound, the fragmentation pattern in positive ion mode would likely involve characteristic losses from the amino acid structure. For the related compound tyrosine, fragmentation involves the loss of the carboxylic acid group and the amine group. researchgate.net The fragmentation of 3-methoxytyrosine (B193592) in positive ion mode shows a prominent peak corresponding to the loss of the carboxylic acid group. nih.gov The presence of the methoxy (B1213986) group on the phenyl ring would also influence the fragmentation pattern, potentially leading to the loss of a methyl radical or formaldehyde.

Interactive Data Table: Expected MS/MS Fragments for this compound ([M+H]+)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
212.092195.065NH3 (Ammonia)Loss of the amino group
212.092166.086HCOOH (Formic Acid)Loss of the carboxylic acid group
212.092151.062HCOOH + CH3Loss of carboxylic acid and a methyl radical
166.086136.075CH2O (Formaldehyde)Loss from the methoxy and hydroxyl groups

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places, allowing for the calculation of a unique elemental formula. For this compound (C₁₀H₁₃NO₄), HRMS provides unambiguous confirmation of its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Electrospray ionization (ESI) is a soft ionization technique commonly paired with HRMS for analyzing amino acids, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. The high accuracy of the mass measurement helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (Da)
[M+H]⁺ C₁₀H₁₄NO₄⁺ 212.0895
[M+Na]⁺ C₁₀H₁₃NNaO₄⁺ 234.0715
[M-H]⁻ C₁₀H₁₂NO₄⁻ 210.0742

Note: This table represents theoretically calculated values. Experimental values are typically reported to within a few parts per million (ppm) of the calculated mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional (1D) NMR spectra provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration). The ¹³C NMR spectrum shows the number of unique carbon atoms and their chemical environments.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the alanine (B10760859) side chain. The aromatic protons would appear as a complex multiplet pattern due to their coupling with each other. The ¹³C NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H (3 protons) 6.7 - 7.2 Multiplet - 3H
α-H (Alanine) ~4.0 Doublet of Doublets (dd) ~5, ~8 1H
β-CH₂ (Alanine) ~3.1 - 3.3 Multiplet - 2H
Methoxy (-OCH₃) ~3.9 Singlet - 3H

Note: These are predicted values based on typical chemical shifts for similar functional groups. The exact values depend on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~175
Aromatic C-OH ~148
Aromatic C-OCH₃ ~147
Aromatic Quaternary C ~125
Aromatic CH (3 carbons) 115 - 122
Methoxy (-OCH₃) ~56
α-C (Alanine) ~55
β-C (Alanine) ~37

Note: These are predicted values. The assignment of specific aromatic carbons requires 2D NMR analysis.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. hmdb.ca For this compound, COSY would show correlations between the α-proton and the β-protons of the alanine side chain, as well as between adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. hmdb.ca This allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its known ¹H signal. For example, it would show a cross-peak between the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to four bonds). hmdb.ca This is vital for piecing together the molecular skeleton. Key HMBC correlations would include those from the β-protons to the aromatic quaternary carbon, from the methoxy protons to the C-3 aromatic carbon, and from the aromatic protons to their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. researchgate.net A key expected NOE correlation would be between the methoxy protons and the aromatic proton at the C-4 position, confirming the 3-methoxy substitution pattern.

Other Spectroscopic Methods (IR, UV-Vis, Circular Dichroism) for Complementary Information

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), amine (N-H), carboxylic acid (C=O), methoxy (C-O), and aromatic ring (C=C and C-H) groups. soton.ac.ukmdpi.com

Table 4: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Phenolic O-H & Carboxylic O-H Stretching 3400 - 2500 (broad)
Amine N-H Stretching 3200 - 3000
Carboxylic Acid C=O Stretching ~1710
Aromatic C=C Stretching 1600 - 1450

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The substituted benzene (B151609) ring in this compound acts as a chromophore. Phenylalanine itself typically shows an absorption maximum around 260 nm. researchgate.net The presence of the hydroxyl and methoxy substituents on the aromatic ring is expected to cause a bathochromic (red) shift to a longer wavelength.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is an essential technique for studying chiral molecules. nih.gov Individual enantiomers, such as 2-Hydroxy-3-methoxy-L-phenylalanine and 2-Hydroxy-3-methoxy-D-phenylalanine, would be expected to produce mirror-image CD spectra. researchgate.net However, the target compound is a DL-racemic mixture, meaning it contains equal amounts of the L- and D-enantiomers. As a result, the CD effects of the two enantiomers cancel each other out, and This compound is expected to be CD-inactive , showing no signal in a CD spectrum. researchgate.netresearchgate.net

**metabolic Fate and Biotransformation in Non Human Biological Systems**

In Vitro Metabolism in Isolated Enzyme Systems or Cell Cultures (e.g., microbial, plant, insect cells)

No information is available on the in vitro metabolism of 2-Hydroxy-3-methoxy-DL-phenylalanine.

Biotransformation Pathways in Microorganisms (e.g., fungi, bacteria)

Degradation Pathways and Products

No information is available on the microbial degradation pathways or resulting products of this compound.

Microbial Conversion to Other Compounds

No information is available on the conversion of this compound to other compounds by microorganisms.

Metabolic Profiling and Flux Analysis in Model Organisms (e.g., plants, yeast, specific animal models – excluding human clinical studies)

No metabolic profiling or flux analysis studies for this compound in non-human model organisms have been documented in the available literature.

Enzymatic Degradation and Excretion Pathways in Non-Human Systems

There is no information available regarding the specific enzymes involved in the degradation of this compound or its excretion pathways in non-human systems.

**theoretical and Computational Studies of 2 Hydroxy 3 Methoxy Dl Phenylalanine**

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Hydroxy-3-methoxy-DL-phenylalanine. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

A key aspect of understanding a molecule's chemical behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. nih.gov For this compound, the presence of the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring, along with the amino acid backbone, influences the energy and distribution of these frontier orbitals. Theoretical calculations for similar substituted aromatic compounds show that the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO distribution can vary.

Table 1: Illustrative Frontier Orbital Properties for Aromatic Amino Acid Derivatives

PropertyDescriptionExpected Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Influences the ionization potential and electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Affects the electron affinity and electrophilicity of the molecule.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability.

This table is illustrative and based on general principles of quantum chemistry applied to similar molecules. Actual values would require specific DFT calculations.

Quantum chemical calculations are also employed to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. mdpi.com Comparing these predicted shifts with experimental data helps in the definitive assignment of signals to specific atoms within the this compound structure. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects and conformational dynamics in solution. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. These calculations identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the substituted benzene (B151609) ring.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

TechniquePredicted ParameterSignificance
¹H NMR Chemical Shifts (ppm)Correlates protons to their electronic environment.
¹³C NMR Chemical Shifts (ppm)Provides a map of the carbon skeleton.
UV-Vis λmax (nm)Indicates the wavelengths of electronic absorption, related to the conjugated system.

This table presents the types of data that can be generated through computational prediction. The values are hypothetical.

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic nature of a molecule, molecular modeling and dynamics simulations explore its physical movement and interactions over time.

Due to the presence of several rotatable single bonds, this compound can adopt a multitude of different three-dimensional conformations. Conformational analysis aims to identify the most stable arrangements (lowest energy conformers) and the energy barriers between them. This is often visualized as a potential energy landscape, where valleys represent stable conformers and peaks represent transition states. nih.govnih.gov Understanding the preferred conformations is crucial as the molecule's shape dictates how it can interact with other molecules, such as biological receptors.

To investigate how this compound might interact with biological targets like enzymes or receptors, computational docking simulations are performed. escholarship.org In a typical docking study, the 3D structure of the ligand (this compound) is placed into the binding site of a protein. An algorithm then samples a vast number of possible orientations and conformations of the ligand, and a scoring function estimates the binding affinity for each pose. escholarship.org

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time. MD simulations model the movements of all atoms in the system, providing a dynamic view of the interaction and helping to refine the binding mode and estimate the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with their observed biological or chemical activities. nih.gov For a set of phenylalanine derivatives, a QSAR model could be developed to predict a specific non-human biological outcome, such as inhibitory activity against a plant enzyme or antimicrobial effects.

To build a QSAR model, various molecular descriptors are calculated for each compound. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity.

Geometrical descriptors: Related to the 3D shape of the molecule.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

A mathematical equation is then derived to link these descriptors to the activity. Such a model could be used to predict the activity of this compound or to guide the design of new analogues with enhanced desired properties.

Development of Predictive Models for Biochemical Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug discovery. scholarsresearchlibrary.comnih.gov These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. scholarsresearchlibrary.com While specific QSAR models for this compound are not extensively documented in publicly available literature, the framework for their development is well-established and can be applied to this compound and its analogs.

The development of a predictive model for the biochemical activity of this compound would involve several key steps:

Data Set Curation: A dataset of structurally related phenylalanine derivatives with known biological activity (e.g., inhibition constants for a specific enzyme or transporter) would be compiled. nih.gov

Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These can range from simple constitutional descriptors to complex quantum chemical parameters.

Model Building and Validation: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like random forests and support vector machines, a correlation between the descriptors and the biological activity is established. nih.gov The predictive power of the resulting model is then rigorously validated using internal and external sets of compounds. nih.gov

For instance, studies on various phenylalanine analogs have successfully developed QSAR models to predict their affinity for transporters such as the L-type amino acid transporter 1 (LAT1), which is a target in cancer therapy. nih.gov Such models could be adapted to predict the transportability and potential therapeutic applications of this compound.

Table 1: Examples of Data Mining Tools for Predictive Model Construction

Data Mining ToolDescription
Stepwise Regression AnalysisA method of fitting regression models in which the choice of predictive variables is carried out by an automatic procedure.
Classification and Regression Trees (CART)A decision tree-based method that can be used for both classification and regression predictive modeling problems.
Boosted TreesAn ensemble learning method that combines the predictions of several base estimators to improve robustness over a single estimator.
Random ForestAn ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

This table is generated based on information from various sources discussing QSAR model development. nih.gov

Identification of Key Structural Descriptors

Key structural descriptors are numerical values that quantify different aspects of a molecule's structure and are fundamental to building predictive QSAR models. For this compound, these descriptors can be categorized into several groups:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These are numerical representations of the molecular topology, describing the connectivity of atoms within the molecule.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecular shape and size.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), electrostatic potential, and partial charges. gelisim.edu.tr

Computational studies on phenylalanine and its derivatives have utilized methods like DFT and semi-empirical models (AM1, PM3, MNDO) to calculate optimized geometries and electronic properties. gelisim.edu.tr These studies provide a foundation for understanding how the addition of hydroxyl and methoxy groups to the phenyl ring of phenylalanine might alter its structural and electronic characteristics.

Table 2: Selected Theoretical Structural Descriptors for Phenylalanine Analogs

Descriptor TypeExample DescriptorRelevance to Biochemical Activity
Quantum ChemicalHOMO-LUMO Energy GapRelates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.
GeometricalVan der Waals Surface AreaInfluences the steric interactions with a biological target.
ElectronicDipole MomentAffects the molecule's solubility and its ability to engage in long-range electrostatic interactions with a receptor.
TopologicalWiener IndexA measure of the molecule's compactness, which can be related to its transport properties.

This table is illustrative and based on general principles of computational chemistry and QSAR studies. nih.govgelisim.edu.tr

Cheminformatics and Database Mining for Related Compounds

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. Database mining is a key aspect of cheminformatics, allowing for the identification of compounds with similar structures or predicted properties to a query molecule, such as this compound.

Publicly accessible chemical databases like PubChem and ChEMBL, as well as proprietary databases, can be mined to find compounds structurally related to this compound. These searches can be performed based on chemical structure similarity, substructure matching, or other criteria. The goal is often to identify compounds with known biological activities that might share a similar mechanism of action or to explore the structure-activity relationships within a chemical series. nih.gov

For example, a search for compounds containing the 3-methoxy-phenylalanine scaffold could reveal other molecules that have been synthesized and tested for various biological activities. guidechem.com This approach, sometimes referred to as "compound family genome mining" in the context of natural products, can help to build a more comprehensive understanding of the potential bioactivities of a class of compounds. nih.gov

Table 3: Publicly Available Chemical Databases for Compound Mining

DatabaseDescription
PubChemA public database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI).
ChEMBLA manually curated chemical database of bioactive molecules with drug-like properties maintained by the European Bioinformatics Institute (EBI).
ZINCA free database of commercially-available compounds for virtual screening.
DrugBankA comprehensive, freely accessible, online database containing information on drugs and drug targets.

This table lists commonly used public databases in the field of cheminformatics.

Through these computational and theoretical approaches, a significant amount of information about this compound can be inferred, guiding future research and development efforts.

**applications in Chemical Biology and Biotechnology**

Use as a Chemical Probe for Mechanistic Investigations in Enzymology

The introduction of substituents onto the phenyl ring of phenylalanine can turn the amino acid into a powerful chemical probe for investigating enzyme structure and function. While specific studies employing 2-Hydroxy-3-methoxy-DL-phenylalanine as an enzymatic probe are not widely documented, the principles derived from research on similar analogs are directly applicable. Enzymes that process phenylalanine, such as phenylalanine hydroxylase (PAH), are primary targets for such investigations. youtube.comyoutube.com

The hydroxyl and methoxy (B1213986) groups at the ortho and meta positions, respectively, can interrogate the steric and electronic environment of an enzyme's active site. For instance, the L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids, shows varied affinity for different halogenated phenylalanine analogs depending on the substituent's position. nih.gov This suggests that the size and location of the methoxy and hydroxy groups on this compound would similarly influence its binding and transport, providing insights into the topology of the transporter's binding pocket. nih.gov The metabolism of phenylalanine involves several enzymatic steps, and introducing this analog could help elucidate the substrate specificity and catalytic mechanisms of enzymes like aromatic amino acid decarboxylase. youtube.comreddit.com

Incorporation into Peptides and Proteins as an Unnatural Amino Acid

One of the most powerful techniques in modern protein science is the site-specific incorporation of unnatural amino acids (UAAs) to create proteins with novel properties. nih.gov This is achieved through the expansion of the genetic code, which utilizes engineered aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are orthogonal to the host's natural translational machinery. oup.comacs.org

The incorporation of phenylalanine derivatives into proteins is well-established. nih.gov A mutant of the pyrrolysyl-tRNA synthetase (PylRS), specifically PylRS(N346A/C348A), has demonstrated remarkable substrate promiscuity, enabling the genetic encoding of nearly 40 different phenylalanine derivatives in response to an amber (UAG) stop codon. nih.gov This includes analogs with ortho-substitutions such as halides, methyl, methoxy, and nitro groups. nih.gov Given that ortho-methoxy-phenylalanine has been successfully incorporated using this system, it is highly probable that this compound could also be a substrate for a similarly engineered synthetase.

The process would involve supplying the synthetic this compound to an in vitro translation system, such as a PURE (Protein synthesis Using Recombinant Elements) system or a cell-free extract, that contains the engineered PylRS/tRNA pair and a gene of interest with a UAG codon at the desired incorporation site. nih.gov The engineered synthetase would charge its cognate tRNA with the UAA, which would then be delivered to the ribosome for incorporation into the growing polypeptide chain.

Table 1: Examples of ortho-Substituted Phenylalanine Derivatives Genetically Encoded Using an Engineered PylRS (Data based on demonstrated incorporation of similar analogs)

Unnatural Amino Acid Substitution System Reference
o-Fluoro-L-phenylalanine ortho-Fluoro E. coli / Mammalian Cells nih.gov
o-Methyl-L-phenylalanine ortho-Methyl E. coli / Mammalian Cells nih.gov
o-Methoxy-L-phenylalanine ortho-Methoxy E. coli / Mammalian Cells nih.gov

This table illustrates the versatility of engineered synthetases in accepting various ortho-substituted phenylalanines, supporting the potential for incorporating this compound.

Alternatively, the UAA itself can be the probe. The local environment sensitively influences the spectral properties of some UAAs. nih.gov The hydroxyl and methoxy groups of this compound would alter the local electronic environment and could serve as intrinsic probes for changes in protein conformation or binding interactions, detectable by NMR or other spectroscopic methods. For example, a strategy using the genetically encoded UAA p-acetyl-L-phenylalanine allows for reaction with a hydroxylamine (B1172632) reagent to introduce a spin label for EPR spectroscopy, a technique that could be adapted for other UAAs. researchgate.net

Precursor for the Synthesis of Novel Natural Products or Complex Molecules

Substituted phenylalanines are valuable chiral building blocks in organic synthesis. L-phenylalanine is the natural precursor to flavonoids and lignans (B1203133) in plants, starting with its conversion to cinnamic acid. wikipedia.org The synthetic compound this compound could serve as a starting material for novel, biologically active molecules. For example, a related structure, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, was synthesized from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and used to create Schiff bases with potential biological activity. mdpi.comresearchgate.net This demonstrates the synthetic utility of the 2-hydroxy-3-methoxy-phenyl core structure.

By using this compound as a precursor, chemists can access complex molecules that are difficult to synthesize by other means. The amino acid moiety provides a chiral center and functional groups (amine and carboxylic acid) that can be manipulated to build larger scaffolds for pharmaceuticals or other specialty chemicals.

Potential in Metabolic Engineering for Enhanced Bioproduction (e.g., in microorganisms or plants)

Metabolic engineering aims to rewire the metabolism of organisms like E. coli or yeast to overproduce valuable chemicals. nih.gov Significant efforts have focused on engineering the L-phenylalanine production pathway to increase yields from simple carbon sources like glucose. nih.gov Strategies include removing feedback inhibition on key enzymes and enhancing the supply of precursors. nih.gov

In this context, this compound could play two potential roles. First, it could be the target product of a novel engineered biosynthetic pathway. Since microorganisms can be engineered to produce hydroxylated and methoxylated compounds, a pathway could theoretically be designed to produce this compound itself as a valuable non-canonical amino acid. Second, as an analog of phenylalanine, it could be used to select for feedback-resistant enzyme variants. Wild-type enzymes in the phenylalanine pathway are often inhibited by the final product, L-phenylalanine. By growing cells in the presence of a toxic analog, it is possible to select for mutant strains that have evolved enzymes resistant to this feedback inhibition, a common strategy for developing overproducing strains. nih.gov

Development of Biosensors Leveraging Specific Molecular Interactions

Biosensors are analytical devices that combine a biological recognition element with a signal transducer to detect specific molecules. nih.gov Electrochemical biosensors have been developed for the sensitive detection of L-phenylalanine, often for monitoring metabolic diseases like phenylketonuria (PKU). nih.govbohrium.comresearchgate.net These sensors frequently use enzymes like phenylalanine dehydrogenase or employ aptamers that bind specifically to phenylalanine. electrochemsci.org

A biosensor for this compound could be developed based on these principles. The unique structure of the molecule would be key to achieving selectivity.

Enzyme-Based Sensors: An enzyme that specifically recognizes and metabolizes this compound could be immobilized on an electrode. The enzymatic reaction would produce an electrical signal proportional to the analyte's concentration.

Aptamer-Based Sensors: Nucleic acid aptamers could be selected through an in vitro evolution process (SELEX) to bind with high affinity and specificity to this compound.

Molecularly Imprinted Polymers (MIPs): A synthetic polymer could be created using this compound as a template molecule. The resulting polymer would have cavities specifically shaped to re-bind the target molecule, enabling selective detection. mdpi.com

Table 2: Performance of Selected Electrochemical Biosensors for Phenylalanine and Related Amino Acids

Sensor Type Analyte Detection Limit (LOD) Linear Range Reference
Enzyme (PDH)-Graphene Oxide Biosensor L-Phenylalanine 416 nM 0.5 µM - 15 mM electrochemsci.org
ERGO-Modified Gold Electrode Phenylalanine Not specified Not specified rsc.org
Cell-Based Biosensor Phenylalanine 3.7 µM 5 µM - 100 µM nih.gov

This table highlights the sensitivity and range achievable with modern biosensor technologies, which could be adapted for the specific detection of this compound.

Future Directions and Emerging Research Avenues for 2 Hydroxy 3 Methoxy Dl Phenylalanine

The study of non-canonical amino acids like 2-Hydroxy-3-methoxy-DL-phenylalanine is entering a new phase, driven by advancements in synthetic chemistry, analytical instrumentation, and systems-level biology. Future research is poised to unlock novel applications and a deeper understanding of this compound's role and potential. The following sections outline key emerging research avenues.

Q & A

Q. What analytical techniques are recommended for characterizing 2-Hydroxy-3-methoxy-DL-phenylalanine, and how should they be optimized?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the substitution pattern (2-hydroxy, 3-methoxy) and stereochemistry. For example, the aromatic proton signals in the 6.5–7.5 ppm range can differentiate substituents .
    • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity. Mobile phases like water/acetonitrile (0.1% trifluoroacetic acid) improve resolution .
    • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 211.21 (C10_{10}H13_{13}NO4_4) .

Q. How can this compound be synthesized in a laboratory setting?

  • Methodological Answer :
    • Step 1 : Start with DL-phenylalanine. Introduce the methoxy group via O-methylation using methyl iodide and a base (e.g., K2_2CO3_3) in DMF .
    • Step 2 : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.
    • Step 3 : Hydroxylate the 2-position via directed ortho-metalation or enzymatic oxidation .
    • Step 4 : Deprotect the Boc group using trifluoroacetic acid (TFA). Validate intermediates with TLC and NMR .

Advanced Research Questions

Q. What strategies resolve the enantiomers of this compound, and how is enantiomeric purity validated?

  • Methodological Answer :
    • Chiral Chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) to separate D- and L-forms. Adjust flow rates (0.5–1.0 mL/min) for optimal retention time differences .
    • Enzymatic Resolution : Employ L-amino acid oxidase to selectively deaminate the L-enantiomer, leaving the D-form intact. Monitor reaction progress via circular dichroism (CD) spectroscopy .
    • Validation : Compare optical rotation values ([α]D_D) with literature standards. Enantiomeric excess (ee) >98% is achievable with iterative crystallization .

Q. How does the substitution pattern of this compound influence its stability under varying pH and temperature conditions?

  • Methodological Answer :
    • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12). The compound is stable at pH 4–7 but undergoes hydrolysis of the methoxy group under strongly alkaline conditions (pH >10) .
    • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (~250–300°C). Differential scanning calorimetry (DSC) reveals endothermic peaks corresponding to melting and degradation .

Q. What role does this compound play in studying enzyme-substrate interactions, particularly with oxidases?

  • Methodological Answer :
    • Phenol Oxidase Assays : Use the compound as a substrate to measure enzyme activity. Monitor absorbance at 475 nm for quinone formation, which correlates with catalytic efficiency .
    • Kinetic Studies : Determine KmK_m and VmaxV_{max} via Michaelis-Menten plots. Compare with 3,4-dihydroxy-DL-phenylalanine (DL-DOPA) to assess the impact of methoxy substitution on binding affinity .

Data Interpretation & Experimental Design

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer :
    • Solvent Screening : Test solubility in polar (water, DMSO) and non-polar solvents (ethyl acetate, chloroform) at 25°C and 37°C. Document saturation points via gravimetric analysis .
    • Contradiction Analysis : If literature values conflict, verify purity (HPLC >98%) and crystallinity (XRD). Impurities like residual salts or isomers can artificially alter solubility .

Q. What experimental designs optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
    • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading, solvent) to identify optimal conditions. For methylation, 60°C with 1.2 eq methyl iodide increases yield to >85% .
    • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, minimizing side-product formation .

Application-Oriented Questions

Q. Can this compound serve as a precursor for bioactive peptide derivatives?

  • Methodological Answer :
    • Peptide Coupling : Use Fmoc-protected derivatives (e.g., FMOC-DL-Phe-OH) in solid-phase synthesis. Activate carboxyl groups with HBTU/DIPEA for amide bond formation .
    • Functionalization : Introduce fluorescent tags (e.g., dansyl chloride) at the hydroxy group for tracking cellular uptake via fluorescence microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-3-methoxy-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-3-methoxy-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.